molecular formula C19H24N2O6S B3645526 N-(3,4-dimethoxyphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

N-(3,4-dimethoxyphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

Cat. No.: B3645526
M. Wt: 408.5 g/mol
InChI Key: XNIPXOWQRBUTBL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group, a sulfamoylphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with methoxy groups to form the dimethoxyphenyl intermediate.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with an amine to form the sulfamoyl intermediate.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the sulfamoyl intermediate through an acylation reaction to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-[4-(methylsulfamoyl)phenoxy]acetamide
  • N-(3,4-dimethoxyphenyl)-2-[4-(ethylsulfamoyl)phenoxy]acetamide
  • N-(3,4-dimethoxyphenyl)-2-[4-(butylsulfamoyl)phenoxy]acetamide

Uniqueness

N-(3,4-dimethoxyphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is unique due to the presence of the propan-2-ylsulfamoyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs with different alkyl groups.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-13(2)21-28(23,24)16-8-6-15(7-9-16)27-12-19(22)20-14-5-10-17(25-3)18(11-14)26-4/h5-11,13,21H,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIPXOWQRBUTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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